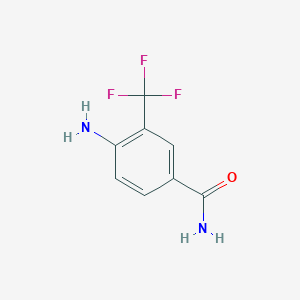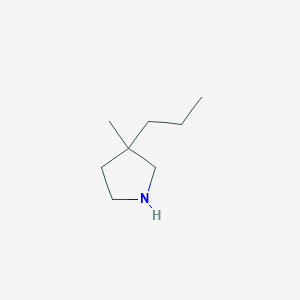
3-Methyl-3-propylpyrrolidine
Descripción general
Descripción
3-Methyl-3-propylpyrrolidine is a cyclic compound that has been the subject of extensive study due to its unique physical, chemical, and biological properties. It is a compound with the molecular formula C8H17N .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, is often achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered nitrogen-containing ring . The InChI code for this compound is 1S/C8H17N/c1-3-4-8(2)5-6-9-7-8/h9H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.23 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Optically active 3-ethyl and 3-n-propylpyrrolidine have been synthesized from corresponding succinic acids, with assignments of their absolute configurations. This research contributes to understanding the structural properties and potential chemical behavior of similar compounds like 3-Methyl-3-propylpyrrolidine (Bettoni, Cellucci, & Berardi, 1980).
Pharmacological Studies
- 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, a derivative of this compound, shows dopaminergic agonist activity. This indicates potential applications in neurological and psychiatric disorders (Crider, Hemdi, Hassan, & Fahn, 1984).
Receptor Binding Affinity
- Studies on 3-phenylpyrrolidines, which share structural similarities with this compound, demonstrate their dopamine binding affinity. This has implications for developing therapeutic agents targeting dopamine receptors (Crider, Andersen, Cruse, Ghosh, & Harpalani, 1992).
Anticonvulsant Properties
- New 3-aminopyrroles, structurally related to this compound, show significant anticonvulsant activity with minimal neurotoxicity. This opens avenues for developing new antiepileptic drugs (Unverferth et al., 1998).
Neuroprotection
- Derivatives like 2R,4R-APDC, related to this compound, exhibit neuroprotective properties against excitotoxic neuronal death. This highlights their potential in neuroprotective therapies (Battaglia et al., 1998).
Mass Spectrometry and Stable Free Radicals
- Mass spectrometry studies on 3-Substituted-2,2,5,5-tetramethylpyrrolidine nitroxides, which are structurally related to this compound, provide valuable insights into the behavior of stable free radicals used in 'spin labels' (Davies, Morrison, & Barratt, 1974).
Large-Scale Synthesis
- Large-scale synthesis techniques have been developed for compounds like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, derived from L-aspartic acid. This reflects advancements in the synthesis of complex organic molecules (Yoshida et al., 1996).
Antifilarial Agents
- 3-Aminopyrrolidines, similar to this compound, show potential as microfilaricides, indicating their use in treating parasitic infections (Sturm, Cory, & Henry, 1977).
Catalysts in Arylation
- N-phenylpyrrolidine, a compound similar to this compound, has been used in studies for direct and selective arylation of sp3 C-H bonds. This research contributes to organic synthesis methodologies (Sezen & Sames, 2005).
Oxidation Studies
- Clindamycin phosphate, containing a structure related to this compound, has been studied for its oxidation by cerium(IV) in perchloric acid medium. This research aids in understanding the chemical behavior of related compounds (Badi & Tuwar, 2017).
Safety and Hazards
Direcciones Futuras
Pyrrolidine derivatives, including 3-Methyl-3-propylpyrrolidine, have shown promising biological effects, sparking interest among researchers to create novel synthetic molecules with minimal side effects . The future of this compound and similar compounds lies in further exploration of their pharmacological potential and the development of new synthetic strategies .
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, exhibiting a wide range of pharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a variety of biochemical pathways, including those involved in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties can significantly impact a compound’s bioavailability .
Result of Action
Pyrrolidine alkaloids have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propiedades
IUPAC Name |
3-methyl-3-propylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-4-8(2)5-6-9-7-8/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZXABLSYGVZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625408 | |
| Record name | 3-Methyl-3-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88725-15-9 | |
| Record name | 3-Methyl-3-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-propylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


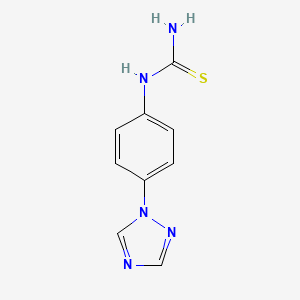
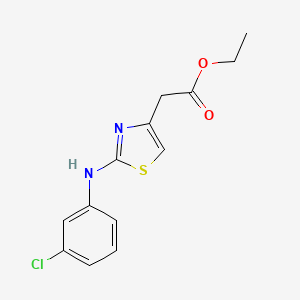
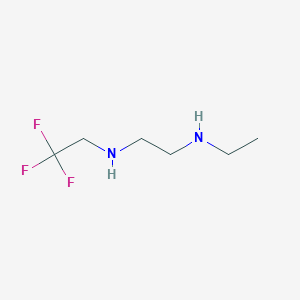
![7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3163890.png)

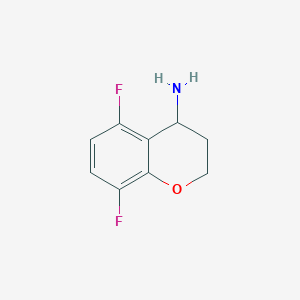
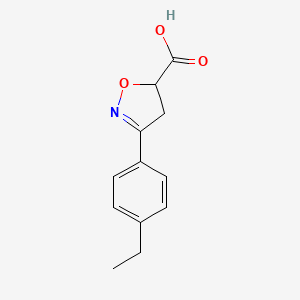
![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)
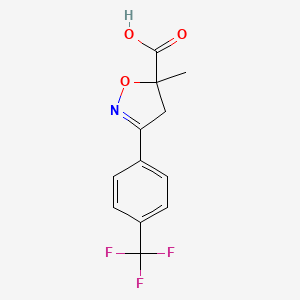


![2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B3163940.png)
![4-chloro-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3163943.png)
